4-Bromo-2,5-DMMA
Description
Historical Context of Scientific Investigation of the DOx Series
The DOx series of compounds, to which Methyl-DOB is structurally related, has a notable history in scientific investigation, largely influenced by the work of Alexander Shulgin. DOM (2,5-dimethoxy-4-methylamphetamine) was the first psychedelic of the DOx series to be synthesized by Alexander Shulgin at Dow Chemical Company in 1963. wikipedia.orgwikipedia.org Shulgin's personal trials and subsequent reporting in scientific literature in 1964 described its psychedelic effects. wikipedia.org The discovery of DOM was followed by the development of other DOx analogues, including DOB, DOI, and DOC, synthesized by Shulgin and other research groups. wikipedia.org These compounds, particularly DOI, have become valuable tools in scientific research for studying serotonin (B10506) 5-HT₂ receptors due to their selectivity. wikipedia.orgwikipedia.org The historical investigation into the DOx series has provided a foundation for understanding the pharmacological properties of substituted amphetamines with specific substitutions on the phenyl ring.
Chemical Classification and Structural Position within Substituted Phenethylamines
Methyl-DOB, also known as N-methyl-DOB or 4-bromo-2,5-dimethoxy-N-methylamphetamine, is classified as a substituted phenethylamine (B48288). wikipedia.orgwikipedia.org Substituted phenethylamines are a class of organic compounds based on the phenethylamine structure, where hydrogen atoms are replaced by substituents on the phenyl ring, sidechain, or amino group. wikipedia.orgwikipedia.org Amphetamines are a subclass of substituted phenethylamines characterized by a methyl group substituted at the alpha position on the ethyl chain. wikipedia.org
Methyl-DOB's structure features a phenethylamine backbone with specific substitutions: two methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring, a bromine atom at the 4 position, and a methyl group attached to the amino nitrogen (N-methylated). wikipedia.org This N-methylation distinguishes it from its close analogue, DOB (2,5-dimethoxy-4-bromoamphetamine), which is not N-methylated. wikipedia.org The presence of the alpha-methyl group on the side chain places both Methyl-DOB and DOB within the amphetamine class of substituted phenethylamines. wikipedia.orgwikipedia.orgwikipedia.org
Rationale for Contemporary Academic Research on Methyl-DOB Pharmacology
Contemporary academic research on Methyl-DOB pharmacology is driven by the need to further elucidate the complex relationships between chemical structure and biological activity within the DOx series and substituted phenethylamines in general. While Methyl-DOB is considered lesser-known compared to compounds like DOB or DOI, studying its pharmacological properties provides valuable comparative data. wikipedia.org Research into Methyl-DOB, particularly its interaction with serotonin receptors, contributes to understanding how N-methylation and specific ring substitutions influence binding affinity and functional activity. nih.gov Studies examining the metabolism of Methyl-DOB, often in comparison to DOB, utilize techniques like gas chromatography/mass spectrometry to identify metabolic pathways, which is important for forensic and toxicological analysis as well as understanding in vivo disposition. researchgate.net Although limited data exists about the pharmacological properties of Methyl-DOB specifically, research on its analogues like DOB, a potent serotonin 5-HT₂ receptor agonist, provides a framework for investigating its potential receptor interactions. wikipedia.org The study of Methyl-DOB in academic settings contributes to a broader understanding of the diverse pharmacological profiles observed within the substituted phenethylamine class.
Data Table: Structural Comparison of Related Phenethylamines
| Compound | Core Structure | Substitutions (Phenyl Ring) | Side Chain Substitution | N-Substitution |
| Phenethylamine | Phenethylamine | None | None | None |
| Amphetamine | Phenethylamine | None | alpha-methyl | None |
| Mescaline | Phenethylamine | 3, 4, 5-trimethoxy | None | None |
| DOM | Phenethylamine | 2, 5-dimethoxy, 4-methyl | alpha-methyl | None |
| DOB | Phenethylamine | 2, 5-dimethoxy, 4-bromo | alpha-methyl | None |
| Methyl-DOB | Phenethylamine | 2, 5-dimethoxy, 4-bromo | alpha-methyl | N-methyl |
Detailed Research Findings:
Research comparing Methyl-DOB to DOB has explored the impact of N-methylation on activity. Studies have shown that N-methylation of racemic DOB resulted in a decrease in affinity for 5-HT₂ sites, with affinity decreasing by at least an order of magnitude per methyl group. nih.gov This suggests that the addition of a methyl group to the amino nitrogen in Methyl-DOB reduces its binding affinity at these receptors compared to the non-methylated DOB. nih.gov In vivo studies using drug discrimination paradigms in rats have corroborated these findings, indicating that the N-methyl derivatives of DOB, including Methyl-DOB, are less potent than the R-(-) isomer of DOB. nih.gov
Metabolic studies in rats comparing DOB and Methyl-DOB have identified various metabolic pathways. DOB metabolism includes O-demethylation followed by oxidative deamination, and deamination followed by reduction. researchgate.net Methyl-DOB undergoes similar O-demethylation and can also be N-demethylated back to DOB. researchgate.net These studies, often utilizing GC/MS, are crucial for understanding how these compounds are processed in biological systems and for developing analytical methods for their detection. researchgate.net
While specific detailed pharmacological data solely on Methyl-DOB is less extensive in the provided search results compared to DOB, the comparative studies highlight the significant impact of the N-methyl group on its interaction with key receptors like 5-HT₂ and its metabolic fate.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)-N-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2/c1-8(14-2)5-9-6-12(16-4)10(13)7-11(9)15-3/h6-8,14H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURVSGCCXMIFMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)Br)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435435 | |
| Record name | 1-(4-Bromo-2,5-dimethoxyphenyl)-N-methyl-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155638-80-5 | |
| Record name | 4-Bromo-2,5-dimethoxy-N,α-dimethylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155638-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,5-dmma | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155638805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Bromo-2,5-dimethoxyphenyl)-N-methyl-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL-DOB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW3LF52S82 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Research Purposes
Primary Synthetic Routes for Methyl-DOB Generation
The most widely documented synthetic approach for generating Methyl-DOB involves the bromination of a precursor amphetamine .
Bromination of Precursor Amphetamines
A primary route entails the direct bromination of 2,5-dimethoxy-N-methylamphetamine . In a representative procedure, the free base of 2,5-dimethoxy-N-methylamphetamine is dissolved in glacial acetic acid . Bromine, dissolved in acetic acid, is then added dropwise to this solution . This reaction is exothermic, with the temperature increasing sufficiently to facilitate electrophilic aromatic substitution, leading to the introduction of the bromine atom at the para position of the aromatic ring .
Another related synthesis involves the bromination of 2,5-dimethoxyamphetamine (B1679032) to yield DOB, which is a precursor to Methyl-DOB researchgate.netakjournals.com. The N-methylation of DOB can then produce Methyl-DOB akjournals.com. Specifically, the reaction of DOB with [11C]CH3I in acetonitrile (B52724) has been explored for the synthesis of carbon-11 (B1219553) labeled Methyl-DOB for in vivo receptor studies akjournals.comakjournals.com.
Specific Chemical Reactions and Intermediate Derivatization
The bromination step is a key electrophilic aromatic substitution reaction . After the addition of bromine and a reaction period, the mixture is typically quenched with an aqueous solution of sodium hydrosulfite to reduce any excess bromine . This process yields a solution that is subsequently acidified, for example, with concentrated HCl, particularly if the hydrochloride salt is the desired product .
While the direct bromination of 2,5-dimethoxy-N-methylamphetamine is a primary route, the synthesis of related compounds like N-Methyl-DOB-FLY, a benzodifuranyl analogue, shares critical synthetic steps, including bromination and reductive amination . However, the synthesis of N-Methyl-DOB-FLY requires higher reaction temperatures and longer reflux times due to its extended conjugation system .
The synthesis of DOB (2,5-dimethoxy-4-bromoamphetamine), a close analogue and potential precursor, can involve the reaction of 2,5-dimethoxyamphetamine with bromine or other brominating agents ontosight.ai. Detailed procedures for DOB synthesis can be found in chemical and pharmaceutical literature ontosight.ai.
Purification Techniques for Research-Grade Methyl-DOB Material
Obtaining research-grade Methyl-DOB requires effective purification techniques to remove unreacted starting materials, byproducts, and impurities. Common techniques in organic synthesis for purifying amphetamine derivatives include acid-base extraction and crystallization .
Acid-base extraction is a typical method used after the reaction to isolate the product from the reaction mixture . This involves adjusting the pH of the solution to selectively extract the basic amine product into an organic solvent, then back-extracting it into an aqueous acidic phase, and finally basifying the aqueous phase to precipitate the free base or forming a salt that can be isolated .
Crystallization is a crucial step for obtaining solid, purified material, often as a hydrochloride salt . The choice of solvent is critical for effective crystallization, such as using isopropanol/diethyl ether . Different crystalline forms (polymorphs) with distinct melting points can be obtained depending on the crystallization conditions .
For analytical purposes and ensuring high purity, chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are widely used ojp.govnih.gov. These techniques can be used for both purification on a preparative scale (though less common for routine lab synthesis compared to extraction/crystallization) and for analyzing the purity of the final product ojp.govnih.gov. Solid phase extraction (SPE) is also employed as a sample preparation technique before chromatographic analysis to isolate the target compound and remove matrix interferences ojp.gov.
Characterization of Synthesized Methyl-DOB for Research Purity and Identity
Rigorous characterization of synthesized Methyl-DOB is essential to confirm its identity and assess its purity for research applications. A combination of spectroscopic and analytical techniques is typically employed.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a common technique for identifying amphetamine derivatives. The EI-MS of Methyl-DOB free base reveals characteristic fragments, including a base peak at m/z 154, resulting from alpha-cleavage of the N-methyl group, and a molecular ion at m/z 298, corresponding to the [C₁₂H₁₇BrNO₂⁺] ion . Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are also powerful tools for identification and characterization, providing sensitive and reliable identification nih.govpsu.edu. High-resolution mass spectrometry (HRMS) can confirm the elemental composition psu.eduacs.org.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups within the Methyl-DOB molecule by analyzing characteristic absorption peaks corresponding to different bond vibrations ijnrd.orgwikipedia.orglibretexts.org.
Melting Point Analysis: The melting point of the synthesized material, often the hydrochloride salt, is a physical property used to assess purity and confirm identity by comparison to literature values . Methyl-DOB hydrochloride can exhibit polymorphism, with different crystalline forms displaying distinct melting points . For example, reported melting points for Methyl-DOB hydrochloride include 149–150°C and 143–145°C for different crystalline fractions . For DOB hydrochloride, melting points of 207-208 °C have been reported bionity.com.
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and bromine in the synthesized compound, which can be compared to the theoretical values calculated from the molecular formula to confirm purity and identity acs.orgsigmaaldrich.com.
Chromatographic Purity: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to determine the purity of the synthesized material by separating the main compound from impurities ojp.govnih.gov. The area percentages of the peaks in the chromatogram indicate the relative amounts of each component nih.gov. LC-Q/TOF MS can be used to characterize by-products and impurities nih.gov.
Interactive Data Table: Characteristic Spectroscopic Data for Methyl-DOB
| Technique | Feature | Value/Description | Citation |
| Mass Spectrometry (EI-MS) | Molecular Ion (m/z) | 298 ([C₁₂H₁₇BrNO₂⁺]) | |
| Base Peak (m/z) | 154 (α-cleavage of N-methyl group) | ||
| Melting Point | Hydrochloride Salt | 149–150°C (needle-like crystals, primary form) | |
| Hydrochloride Salt | 143–145°C (pale lavender solids, second crop) |
Receptor Binding and Functional Pharmacology in in Vitro Systems
Serotonergic Receptor Interactions and Affinity Profiling
Methyl-DOB, like other compounds in the DOx series, is known to interact with serotonin (B10506) receptors. Its binding profile has been investigated to determine its affinity for different receptor subtypes.
5-Hydroxytryptamine 2A (5-HT2A) Receptor Binding Characteristics
The 5-HT2A receptor is a key target for many psychedelic compounds. plos.orgacs.orgnih.gov Studies have examined the binding characteristics of Methyl-DOB and related compounds at this receptor. The introduction of an α-methyl group, as seen in amphetamines compared to their phenethylamine (B48288) counterparts, generally has a minor influence on affinity binding to the 5-HT2A receptor. meduniwien.ac.atfrontiersin.org However, N-methylation of DOB, the non-N-methylated analog of Methyl-DOB, has been shown to decrease affinity at 5-HT2 sites, which include 5-HT2A receptors, by at least one order of magnitude per methyl group in rat cortical homogenates. nih.govsci-hub.se
While specific Ki values for Methyl-DOB at the human 5-HT2A receptor are not consistently reported across all literature, studies on related compounds like DOB provide context. DOB binds with high affinity to 5-HT2A receptors. meduniwien.ac.atpsu.edu The R-(-) enantiomer of DOB has shown significantly greater affinity than its S-(+) enantiomer at [³H]DOB-labeled 5-HT2 sites in rat cortical homogenates. nih.gov
5-Hydroxytryptamine 2C (5-HT2C) Receptor Affinity and Selectivity
Methyl-DOB and related compounds also interact with the 5-HT2C receptor. meduniwien.ac.at The 5-HT2A and 5-HT2C receptor subtypes share a high degree of sequence homology in their ligand binding sites, which is thought to contribute to the relatively low selectivity observed among some ligands for these two subtypes. meduniwien.ac.atpsu.edu
Studies comparing the affinity of DOB at 5-HT2A and 5-HT2C receptors have shown high affinity for both, but with relatively low selectivity between them. meduniwien.ac.atpsu.edu For phenylalkylamine derivatives, N-monomethylation can influence affinity and selectivity for 5-HT2A versus 5-HT2C sites. sci-hub.se For instance, N-monomethyl DOB showed decreased affinity at both 5-HT2A and 5-HT2C sites compared to DOB. sci-hub.se
5-Hydroxytryptamine 1A (5-HT1A) Receptor Interactions
The interaction of Methyl-DOB with 5-HT1A receptors has also been explored. Compared to 5-HT2A and 5-HT2C receptors, compounds like DOB and related amphetamine derivatives generally show lower affinity for the 5-HT1A receptor. meduniwien.ac.atnih.gov The presence of an α-methyl group may play an unfavorable role in binding abilities at the 5-HT1A receptor. frontiersin.org
Other Serotonergic Receptor Subtypes (e.g., 5-HT2B)
Beyond 5-HT1A, 5-HT2A, and 5-HT2C receptors, Methyl-DOB and its analogs can interact with other serotonergic receptor subtypes, including 5-HT2B. meduniwien.ac.atpsu.eduwikipedia.org Although often considered less prominent targets compared to 5-HT2A and 5-HT2C for the psychedelic effects of this class of compounds, interactions with 5-HT2B receptors are noted. meduniwien.ac.atpsu.eduwikipedia.org Some compounds structurally related to Methyl-DOB have shown affinity for the 5-HT2B receptor. researchgate.net
Agonist and Partial Agonist Activity Profiling in Cellular Assays
Cellular assays are used to assess the functional outcome of receptor binding, determining whether a compound acts as an agonist, partial agonist, or antagonist.
Assessment of Functional Efficacy at 5-HT2 Receptors
Methyl-DOB is understood to potentially act as a partial agonist at the 5-HT2A and 5-HT2C receptors. Studies on DOB, the non-N-methylated analog, have shown it to be a potent agonist or partial agonist at 5-HT2 receptors in various in vitro preparations. sigmaaldrich.comnih.gov For example, DOB acts as a partial 5-HT agonist in guinea pig trachea, where 5-HT contractile responses are mediated by 5-HT2 receptors. nih.gov
Functional assays, such as those measuring intracellular calcium mobilization, are used to assess the efficacy of compounds at 5-HT2 receptors. plos.orgnih.govresearchgate.net Phenylisopropylamines like DOI and DOB have demonstrated agonist activity at human 5-HT2A, 5-HT2B, and 5-HT2C receptors expressed in cell lines, showing a rank order of potency typically with preference for 5-HT2A. nih.gov The efficacy of compounds can vary depending on the specific assay conditions and cell line used. nih.gov
While the α-methyl group in amphetamines like Methyl-DOB has a minor influence on binding affinity at 5-HT2A/C receptors, it can augment intrinsic activity. frontiersin.org However, N-methylation can reduce functional potency compared to the non-N-methylated parent compound. wikipedia.org
Here is a summary of representative in vitro binding affinity data for DOB and related compounds at key serotonergic receptors, based on the literature:
| Compound | Receptor | Species/Tissue | Ki (nM) | Reference |
| DOB (racemic) | 5-HT2A | Rat Cortex | 41 | sci-hub.se |
| DOB (racemic) | 5-HT2C | Rat J1 cells (trans.) | 70 | sci-hub.se |
| (R)-(-)-DOB | 5-HT2 | Rat Cortical Homog. | 0.39 | nih.gov |
| (S)-(+)-DOB | 5-HT2 | Rat Cortical Homog. | ~2.34 | nih.gov |
| N-monomethyl DOB | 5-HT2A | 80 ± 10 | sci-hub.se | |
| N-monomethyl DOB | 5-HT2C | 100 ± 10 | sci-hub.se | |
| DOB | 5-HT2A | Human (recombinant) | 0.8 ± 0.08 | nih.gov |
| DOB | 5-HT2B | Human (recombinant) | ~16 | nih.gov |
| DOB | 5-HT2C | Human (recombinant) | ~8 | nih.gov |
Note: Ki values can vary depending on the source of the receptor (species, tissue, recombinant expression), the radioligand used, and assay conditions. The values presented are representative examples from the cited literature.
Here is a summary of representative in vitro functional data for DOB at key serotonergic receptors:
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (% vs 5-HT) | Reference |
| DOB | 5-HT2 | Guinea Pig Trachea | 25 | Partial Agonist | nih.gov |
| DOB | 5-HT2A | CHO-K1 cells (human) | Potent | High Efficacy | nih.gov |
| DOB | 5-HT2B | CHO-K1 cells (human) | ~2x less potent than 5-HT2A | ~10x less efficacious than 5-HT2A | nih.gov |
| DOB | 5-HT2C | CHO-K1 cells (human) | ~10x less potent than 5-HT2A | Lower efficacy than 5-HT2A | nih.gov |
Note: Functional data can vary significantly depending on the cell line, receptor expression levels, and assay methodology.
Receptor Activation in Transfected Cell Lines
Studies on related compounds, such as the DOx family to which Methyl-DOB belongs, indicate that their primary mechanism of action is often through agonism at serotonin 5-HT2A receptors. wikipedia.orgjneurosci.orgacs.org These receptors are G protein-coupled receptors (GPCRs) that signal through Gq/11, leading to the activation of phospholipase C and the subsequent release of intracellular calcium. jneurosci.org While specific data for Methyl-DOB's activity in transfected cell lines expressing the 5-HT2A receptor is scarce in the provided results, related N-methylated phenethylamines have shown reduced potency and efficacy at the 5-HT2A receptor compared to their non-N-methylated counterparts. wikipedia.orgugent.be For instance, N-Methyl-DOI, a related compound, was found to be less potent than DOI as a 5-HT2A receptor agonist in terms of EC50 and exhibited reduced maximal efficacy in cell-based assays. wikipedia.org This suggests that the N-methyl group may influence the compound's ability to activate the receptor.
Ligand-Receptor Kinetic Studies for Methyl-DOB
Detailed ligand-receptor kinetic studies, such as association and dissociation rates or receptor residence time, specifically for Methyl-DOB were not found in the provided search results. Kinetic parameters are important for understanding how persistently a ligand interacts with its target receptor, which can influence the duration and nature of its effects. For other GPCRs like the β2-adrenergic receptor, ligand binding can induce conformational changes and influence interactions with downstream signaling proteins. nih.gov Studies on related hallucinogenic compounds like LSD at the 5-HT2A receptor have highlighted that slow ligand kinetics can impact the assessment of functional activity. nih.gov
Influence on Monoamine Transporter Systems
Monoamine transporters (MATs), including the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. wikipedia.orgwikipedia.orgnih.gov Many psychoactive substances interact with these transporters. wikipedia.orgsmw.ch
Serotonin Transporter (SERT) Inhibition Studies
Methyl-DOB has been reported to exhibit significant inhibition of serotonin uptake in vitro. This suggests it can interfere with the normal reuptake mechanism of serotonin by SERT. The potency of SERT inhibition is often assessed using IC50 values, which represent the concentration of a compound required to inhibit 50% of neurotransmitter uptake. frontiersin.orgfrontiersin.org While a specific IC50 value for Methyl-DOB at SERT was not located, its reported significant inhibition indicates an interaction with this transporter.
Dopamine Transporter (DAT) Modulation
The modulation of the dopamine transporter (DAT) can significantly influence dopaminergic neurotransmission. wikipedia.orgnih.gov Compounds can act as DAT inhibitors, blocking dopamine reuptake, or as substrates, being transported by DAT and potentially causing dopamine efflux. wikipedia.orgnih.gov Some reports suggest that the stimulant effects of N-methylated amphetamines, including potentially Methyl-DOB, might involve dopamine and norepinephrine reuptake inhibition. However, specific in vitro data quantifying Methyl-DOB's interaction with DAT (e.g., IC50 for inhibition or evidence of substrate activity) was not found in the provided information.
Norepinephrine Transporter (NET) Interactions
Similar to DAT, the norepinephrine transporter (NET) is crucial for regulating extracellular norepinephrine levels. wikipedia.org Inhibition of NET can lead to increased synaptic norepinephrine. wikipedia.org While the possibility of norepinephrine reuptake inhibition by Methyl-DOB has been suggested based on its structural class, specific in vitro data detailing its interactions with NET was not available in the search results.
Interactions with Other Neurotransmitter Receptors and Transporters (e.g., Adrenergic α1/α2, Dopaminergic D2, TAAR1)
Beyond the primary interactions with serotonin receptors and monoamine transporters, psychoactive compounds can interact with a range of other targets.
While DOB, the non-N-methylated analog of Methyl-DOB, has shown some affinity for adrenergic α1 and α2 receptors, specific data for Methyl-DOB at these receptors was not found. nih.gov Adrenergic receptors are GPCRs that mediate the effects of epinephrine (B1671497) and norepinephrine. mdpi.com
Dopamine D2 receptors (D2R) are another class of GPCRs involved in dopaminergic signaling and are targets for various therapeutic drugs, particularly antipsychotics. mdpi.comwikipedia.org While some hallucinogens can interact with D2 receptors, specific in vitro binding or functional data for Methyl-DOB at D2R was not identified in the provided results. nih.govwikipedia.orgtandfonline.com
Neurotransmitter Release and Modulation Mechanisms
Modulation of Serotonin (B10506) Release Dynamics
Methyl-DOB is known to interact with serotonin receptors, similar to other amphetamines . Its structural relative, DOB, acts as an agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, with its psychedelic effects primarily mediated by 5-HT2A receptor agonism wikipedia.org. While Methyl-DOB is also reported to interact with serotonin receptors, the N-methyl group on its structure may reduce its potency at 5-HT2A receptors compared to DOB, potentially due to steric hindrance .
Research on related compounds like N-methyl-DOI indicates that N-methylation can affect receptor potency and efficacy wikipedia.org. Studies on DOB have shown that it can modulate N-methyl-D-aspartate (NMDA)-induced responses in pyramidal neurons of the rat prefrontal cortex, an effect blocked by 5-HT2A receptor antagonists frontiersin.orgnih.gov. This suggests that activation of 5-HT2A receptors can influence glutamatergic neurotransmission, which in turn can impact serotonin release and neuronal activity frontiersin.org.
Serotonin release is a complex process involving vesicular storage and both spontaneous and activity-dependent release into the synaptic cleft wikipedia.orgfrontiersin.org. Serotonin neurons in the dorsal raphe nuclei, for instance, are tightly regulated by inhibitory 5-HT1A autoreceptors, which influence basal serotonin levels through a negative feedback loop acs.org. While direct studies on Methyl-DOB's impact on these specific regulatory mechanisms are scarce, its interaction with serotonergic receptors suggests a potential to modulate these intricate release dynamics.
Influence on Dopamine (B1211576) Release Mechanisms in Specific Brain Regions
The influence of Methyl-DOB on dopamine release mechanisms is less characterized than its serotonergic interactions. However, some evidence suggests that its stimulant effects might be mediated, in part, through dopamine and norepinephrine (B1679862) reuptake inhibition .
Dopamine is synthesized in brain regions like the substantia nigra and ventral tegmental area and released in areas such as the striatum and nucleus accumbens wikipedia.orgnih.gov. Dopamine release is primarily cleared from the synapse by the dopamine active transporter (DAT) wikipedia.org. Compounds that inhibit DAT or induce reverse transport can increase extracellular dopamine levels wikipedia.orgplos.org.
While direct data on Methyl-DOB's affinity for DAT or its ability to induce dopamine release is limited, the suggestion of dopamine reuptake inhibition points towards a potential mechanism by which it could increase synaptic dopamine concentrations . This would align with mechanisms observed for other substituted amphetamines psu.edu. Research often utilizes techniques like fast-scan cyclic voltammetry or microdialysis to measure dopamine release and reuptake kinetics in specific brain regions like the nucleus accumbens and dorsal striatum plos.orgacs.org. Such studies would be necessary to fully elucidate Methyl-DOB's effects on regional dopamine dynamics.
Regulation of Norepinephrine Release Pathways
Similar to dopamine, the regulation of norepinephrine release pathways by Methyl-DOB is not extensively detailed in the available literature. However, the potential for norepinephrine reuptake inhibition has been suggested as a contributor to its stimulant effects .
Norepinephrine is synthesized and released from noradrenergic neurons, influencing various brain functions nih.gov. Its synaptic concentration is regulated by the norepinephrine transporter (NET) psu.edu. Inhibition of NET leads to increased extracellular norepinephrine levels.
Amphetamines are known to affect norepinephrine release and reuptake psu.edusmw.ch. Given Methyl-DOB's structural class, it is plausible that it interacts with NET, thereby modulating norepinephrine levels in relevant brain circuits. Further research is needed to confirm this interaction and characterize the extent of its influence on norepinephrine release pathways.
Presynaptic and Postsynaptic Mechanisms of Neurotransmitter Action
Neurotransmitter action involves a complex interplay between presynaptic release and postsynaptic receptor binding wikipedia.orgnih.gov. At the presynaptic terminal, neurotransmitters are stored in vesicles and released into the synaptic cleft upon the arrival of an action potential, a process dependent on calcium influx nih.govsaskoer.caubc.ca. Once in the cleft, neurotransmitters diffuse and bind to specific receptors on the postsynaptic membrane, triggering a response in the postsynaptic neuron wikipedia.orgsaskoer.ca. This response can be excitatory or inhibitory, depending on the type of receptor activated wikipedia.org. Neurotransmitter signaling is terminated by mechanisms such as reuptake into the presynaptic neuron or glial cells, enzymatic degradation, or diffusion away from the synapse nih.gov.
Methyl-DOB's proposed mechanisms involve both presynaptic and postsynaptic actions. Its potential to inhibit monoamine reuptake (dopamine and norepinephrine) would primarily be a presynaptic effect, increasing the dwell time and concentration of neurotransmitters in the synaptic cleft wikipedia.org. Its interaction with serotonin receptors, particularly 5-HT2A receptors, represents a postsynaptic action, where it binds to and activates these receptors on target neurons wikipedia.org.
Intracellular Signaling Pathways and Molecular Mechanisms
G-Protein Coupled Receptor (GPCR) Signaling Cascades Initiated by Methyl-DOB
GPCRs are a large superfamily of transmembrane receptors that play a crucial role in transducing extracellular signals into intracellular responses. zhanggroup.orgnih.gov Upon ligand binding, GPCRs undergo conformational changes that facilitate the activation of associated heterotrimeric G proteins. nih.govzhanggroup.org These activated G proteins then modulate various downstream effector proteins, initiating intracellular signaling cascades. nih.gov
While specific direct binding and activation data for Methyl-DOB at various GPCR subtypes are limited, studies on DOB, its primary metabolite guidetomalariapharmacology.org, provide significant insight. DOB is recognized as a potent agonist of the serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors, with its effects primarily mediated by agonism at the 5-HT2A subtype. easychem.org Given the structural similarity and metabolic relationship, it is inferred that Methyl-DOB's effects on intracellular signaling are, at least in part, mediated through the activation of 5-HT2A receptors, potentially after demethylation to DOB.
Gq/11 Pathway Activation
The serotonin 5-HT2A receptor is known to primarily couple to Gq/11 proteins. Activation of the Gq/11 pathway is a well-established signaling cascade initiated by certain GPCRs. Upon activation by a ligand-bound receptor, the Gαq/11 subunit dissociates from the Gβγ dimer and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This pathway is a key mechanism by which 5-HT2A receptor agonists, including DOB, exert their cellular effects.
Research findings on DOB demonstrate its ability to activate 5-HT2A receptors and trigger downstream signaling events consistent with Gq/11 coupling. Studies involving intracellular recordings in rat medial prefrontal cortex have shown that DOB produces concentration-dependent effects mediated by 5-HT2A receptor activation.
Gi/o Pathway Modulation
While the primary coupling of 5-HT2A receptors is to Gq/11, some GPCRs can exhibit coupling to multiple G protein subtypes depending on the cellular context and ligand. Gi/o proteins typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They are also involved in other signaling processes, including the modulation of ion channels and activation of certain kinase pathways.
Current scientific literature predominantly links 5-HT2A receptor activation to Gq/11 signaling. While some studies explore the potential for 5-HT2A receptors to engage other signaling pathways, direct and significant modulation of Gi/o pathways by 5-HT2A agonists like DOB or Methyl-DOB is not as consistently reported as Gq/11 activation. Further research would be needed to definitively establish the extent and conditions under which Methyl-DOB or DOB might modulate Gi/o signaling.
Second Messenger Systems Activated by Methyl-DOB
The activation of GPCRs by compounds like Methyl-DOB (likely mediated through DOB at 5-HT2A receptors) leads to the modulation of various second messenger systems within the cell.
Cyclic AMP (cAMP) Pathway Modulation
The cAMP signaling pathway is a crucial second messenger system regulated by GPCRs, primarily those coupled to Gs (stimulating adenylyl cyclase, increasing cAMP) or Gi/o (inhibiting adenylyl cyclase, decreasing cAMP). Given that 5-HT2A receptors primarily couple to Gq/11, direct modulation of the cAMP pathway is not their canonical signaling route.
While some GPCRs can influence cAMP levels through indirect mechanisms or crosstalk between signaling pathways, 5-HT2A receptor activation is not typically associated with a direct increase or decrease in cAMP production. Therefore, significant direct modulation of the cAMP pathway by Methyl-DOB or DOB via 5-HT2A receptors is unlikely to be a primary mechanism.
Intracellular Calcium Mobilization and Signaling
A direct consequence of Gq/11 pathway activation is the mobilization of intracellular calcium. IP3, produced by PLC-mediated PIP2 hydrolysis, binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium concentration ([Ca2+]i) acts as a critical second messenger, influencing a wide range of cellular processes.
Studies on DOB have demonstrated its ability to induce intracellular calcium mobilization, consistent with its action as a 5-HT2A receptor agonist and the subsequent activation of the Gq/11-PLC-IP3 pathway. This rise in intracellular calcium is a key event in the signaling cascade initiated by 5-HT2A receptor activation and is likely a significant factor in the cellular responses to Methyl-DOB, particularly following its metabolic conversion to DOB.
Kinase Cascades and Phosphorylation Events (e.g., MAPK, JNK, ERK1/2)
GPCR activation can also lead to the activation of various intracellular kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways. The three major MAPK families are Extracellular-signal Regulated Kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. These cascades involve a series of phosphorylation events where one kinase activates the next, ultimately leading to the phosphorylation of target proteins that regulate diverse cellular functions, including gene expression, cell growth, differentiation, and apoptosis.
Activation of 5-HT2A receptors has been shown to stimulate MAPK pathways, particularly the ERK cascade. This can occur through various mechanisms downstream of Gq/11 activation, potentially involving protein kinase C (PKC) or other signaling intermediates. While direct studies specifically on Methyl-DOB's effects on these kinase cascades are limited, research on 5-HT2A agonists like DOB suggests that activation of ERK phosphorylation is a downstream consequence of their receptor interaction. The involvement of JNK and p38 pathways in response to 5-HT2A activation is less consistently reported compared to ERK, but GPCRs can influence multiple MAPK pathways depending on the cell type and stimulus.
The following table summarizes the key intracellular signaling components and pathways associated with 5-HT2A receptor activation, which are likely relevant to the mechanisms of Methyl-DOB, particularly via its metabolite DOB:
| Signaling Component/Pathway | Primary G Protein Coupling | Downstream Effectors/Second Messengers | Relevance to Methyl-DOB (via DOB at 5-HT2A) | Key Findings (Primarily from DOB/5-HT2A studies) |
| 5-HT2A Receptor | Gq/11 (Primary) | PLC | Primary target (inferred via DOB) | DOB is a potent agonist of 5-HT2A receptors. easychem.org |
| Gq/11 Proteins | Activated by 5-HT2A | PLC | Activated downstream of 5-HT2A | 5-HT2A receptors primarily couple to Gq/11. |
| Phospholipase C (PLC) | Activated by Gq/11 | IP3, DAG | Activated downstream of Gq/11 | PLC hydrolyzes PIP2 into IP3 and DAG. |
| Inositol Triphosphate (IP3) | Produced by PLC | Release of intracellular Ca2+ | Increased downstream of PLC | IP3 triggers calcium release from ER. |
| Diacylglycerol (DAG) | Produced by PLC | Activation of Protein Kinase C (PKC) | Increased downstream of PLC | DAG activates PKC. |
| Intracellular Calcium ([Ca2+]i) | Mobilized by IP3 | Activation of Ca2+-dependent proteins (e.g., CaMKII) | Increased downstream of IP3 | DOB induces intracellular calcium mobilization via 5-HT2A. Calcium acts as a second messenger. |
| Cyclic AMP (cAMP) | Primarily Gs/Gi/o | PKA, Epac, CNGCs | Less direct modulation by 5-HT2A | 5-HT2A receptors are not typically associated with direct cAMP modulation. |
| MAPK Cascades (ERK, JNK, p38) | Downstream of GPCRs | Phosphorylation of target proteins | Activated downstream of 5-HT2A | 5-HT2A activation can stimulate ERK phosphorylation. Other MAPK pathways may also be involved. |
Detailed Research Findings:
Research utilizing DOB as a pharmacological tool has provided significant insights into the intracellular signaling mediated by 5-HT2A receptors. Studies in rat medial prefrontal cortex neurons have shown that DOB, acting as a 5-HT2A/2C receptor agonist, can biphasically modulate NMDA-induced responses, and these effects are blocked by selective 5-HT2A receptor antagonists, indicating mediation through this receptor subtype. The facilitating action of DOB on NMDA responses was reported to be blocked by a selective PKC inhibitor, while the inhibitory action was prevented by a Ca2+/CaM-KII inhibitor, suggesting the involvement of different downstream pathways mediated by 5-HT2A receptors.
Further research indicates that 5-HT2A receptor activation increases intracellular Ca2+ levels via the Gαq-PLC-IP3 signaling pathway. This mobilization of calcium is a critical step in the downstream signaling cascade. Additionally, 5-HT2A receptor activation has been linked to the phosphorylation of ERK, a key component of the MAPK pathway, through mechanisms that can involve intracellular Ca2+ and Src kinase.
It is important to note that while these findings provide a strong basis for understanding the likely intracellular mechanisms of Methyl-DOB, particularly through its conversion to DOB and interaction with 5-HT2A receptors, specific research directly investigating the detailed intracellular signaling profile of Methyl-DOB itself is limited in the available literature.
Transcription Factor Activation and Gene Expression Modulation
The activation of intracellular signaling pathways downstream of receptor activation can ultimately influence transcription factor activity and modulate gene expression. ebi.ac.ukwikipedia.orgaai.orgkhanacademy.org While direct research on Methyl-DOB's effects on transcription factors and gene expression is limited, studies on related compounds and general mechanisms of GPCR signaling provide insights.
Activation of GPCRs, including serotonin receptors, can lead to changes in gene expression. numberanalytics.com Intracellular signaling cascades, such as the MAPK pathway which can be activated by 5-HT₂A receptors, can involve kinases that phosphorylate and activate or inactivate transcription factors. khanacademy.orgnih.gov Activated transcription factors then bind to specific DNA sequences, known as response elements, in the promoter regions of genes, thereby regulating their transcription rate. wikipedia.orgwikipedia.org This regulation can involve promoting or blocking the recruitment of RNA polymerase. wikipedia.org
DNA methylation is another crucial epigenetic mechanism that influences gene expression by affecting the binding of transcription factors and chromatin proteins. wikipedia.orgbiomodal.comnih.govelifesciences.orgkhanacademy.org Methylation of CpG sites in promoter regions typically represses gene transcription by hindering transcription factor binding and making chromatin less accessible. wikipedia.orgwikipedia.orgbiomodal.comnih.govkhanacademy.org Conversely, demethylation can increase transcription. wikipedia.orgwikipedia.org While there is no specific data on Methyl-DOB's influence on DNA methylation, the broader context of intracellular signaling impacting epigenetic modifications is relevant to understanding potential long-term cellular effects.
Histone modifications, such as methylation and acetylation, also play a significant role in regulating gene expression by altering chromatin structure and accessibility to transcription factors. khanacademy.orgwikipedia.org For instance, H3K4 trimethylation (H3K4me3) is associated with active gene promoters and promotes transcription by facilitating the binding of transcription factors and recruiting chromatin remodeling enzymes. wikipedia.org
Based on the known mechanisms of 5-HT₂A receptor signaling, it is plausible that Methyl-DOB, by activating these receptors, could indirectly influence the activity of various transcription factors through downstream kinase cascades and potentially modulate epigenetic marks, leading to altered gene expression profiles. However, specific research is needed to confirm these potential effects of Methyl-DOB.
Downstream Cellular Responses Mediated by Receptor Activation
The activation of intracellular signaling pathways by receptor agonists like those potentially targeted by Methyl-DOB leads to a variety of downstream cellular responses. numberanalytics.comebi.ac.ukkhanacademy.orglibretexts.org For compounds acting on serotonin receptors, particularly 5-HT₂A receptors, these responses are diverse and depend on the specific cell type and its complement of signaling molecules. wikipedia.orgjneurosci.orgnumberanalytics.com
Activation of 5-HT₂A receptors has been shown to modulate neuronal excitability. jneurosci.org In the medial prefrontal cortex, for example, activation of 5-HT₂A/₂C receptors by DOB, a closely related compound, produced a concentration-dependent biphasic modulation of N-methyl-D-aspartate (NMDA)-induced responses in pyramidal neurons, involving both facilitation and inhibition. nih.govfrontiersin.org These effects were mediated by 5-HT₂A receptors and involved different signal transduction pathways, including those sensitive to PKC and Ca²⁺/CaM-KII inhibitors. nih.gov
Furthermore, 5-HT₂A receptor activation can influence synaptic plasticity. nih.gov Studies have indicated that 5-HT₂A receptor activation facilitates NMDA receptor activity and synaptic plasticity in cortical and amygdala regions. nih.gov This can involve direct interaction with scaffolding proteins like PSD-95, which regulates receptor trafficking and signaling. nih.gov
Beyond direct effects on ion channels and synaptic proteins, 5-HT₂A receptor activation can also induce structural plasticity in neurons, including dendritogenesis, spinogenesis, and synaptogenesis. jneurosci.org This suggests that activation of these receptors can lead to long-term changes in neuronal connectivity and function. jneurosci.org
Other downstream cellular responses mediated by GPCR activation can include modulation of ion channel activity, regulation of cellular metabolism, and modulation of immune responses. numberanalytics.com The specific response is dictated by the type of GPCR and the associated G protein and downstream effectors. numberanalytics.com
In the context of Methyl-DOB, its potential agonism at 5-HT₂A receptors suggests that it could induce a range of these downstream cellular responses, similar to those observed with other 5-HT₂A agonists. However, the N-methyl group in Methyl-DOB might influence its interaction with receptors and subsequent downstream effects compared to non-methylated analogs like DOB. Further research is required to delineate the specific downstream cellular responses mediated by Methyl-DOB.
Structure Activity Relationships Sar and Molecular Design Principles
Impact of N-Methylation on Methyl-DOB Receptor Affinity and Efficacy
The addition of a methyl group to the primary amine of DOB to form Methyl-DOB significantly alters its pharmacological profile. While specific quantitative binding data for Methyl-DOB is scarce in published literature, qualitative reports and comparative analyses with related N-methylated compounds suggest a considerable reduction in potency at the 5-HT2A receptor. nih.govwikipedia.org This effect is largely attributed to steric hindrance at the receptor's binding site. nih.gov The introduction of the N-methyl group increases the bulkiness of the amine, which may disrupt the optimal orientation and interaction with key residues within the 5-HT2A receptor.
This principle is supported by research on the related compound N-methyl-DOI, which was found to be a less potent 5-HT2A receptor agonist in terms of EC50 and exhibited reduced maximal efficacy in cell-based assays compared to its non-methylated counterpart, DOI. nih.gov Anecdotal reports by Alexander Shulgin, the first to synthesize Methyl-DOB, indicate that it produces significantly fewer psychoactive effects compared to DOB, which aligns with the hypothesis of reduced 5-HT2A receptor activation. wikipedia.orgchemeurope.com Furthermore, metabolic studies in rats have shown that Methyl-DOB can undergo N-demethylation to form DOB, suggesting that some of its observed in vivo effects could be attributed to its conversion back to the more potent parent compound.
Significance of the 2,5-Dimethoxy Motif in Methyl-DOB Activity
The 2,5-dimethoxy substitution pattern on the phenyl ring is a hallmark of the DOx family and is crucial for high-affinity binding to the 5-HT2A receptor. This motif is believed to correctly orient the molecule within the receptor's binding pocket, facilitating key interactions. The oxygen atoms of the methoxy (B1213986) groups are thought to engage in hydrogen bonding with receptor residues, thereby anchoring the ligand in a favorable conformation for receptor activation.
Influence of the 4-Position Bromine Substituent on Pharmacological Profile
The substituent at the 4-position of the phenyl ring plays a pivotal role in modulating the pharmacological properties of the DOx family of compounds. In the case of DOB and by extension Methyl-DOB, the bromine atom at this position contributes significantly to the molecule's high affinity for the 5-HT2A receptor. Halogen atoms at the 4-position generally enhance potency, with the order of potency for halogenated DOx analogues in rats trained to discriminate DOM being DOB > DOI ≈ DOC > DOF.
The size and electronic properties of the 4-position substituent are critical. The bromine atom in DOB is thought to occupy a specific hydrophobic pocket within the 5-HT2A receptor, contributing to a more favorable binding energy. The high potency of DOB is also linked to its efficacy in triggering downstream signaling cascades mediated by the 5-HT2A receptor. acs.org Omission of the alpha-methyl group from DOB to form 2C-B results in a compound with lower affinity for the 5-HT2A receptor and weaker agonist activity, highlighting the interplay between different structural components of the molecule. wikipedia.org
Comparative SAR Analysis with Analogues within the DOx Family (e.g., DOB, DOM, DOI)
A comparative analysis of Methyl-DOB with its close analogues within the DOx family—DOB, DOM (4-methyl), and DOI (4-iodo)—underscores the fine-tuning of receptor affinity and efficacy through subtle structural modifications. The primary difference between Methyl-DOB and these analogues is the N-methylation, which, as discussed, is expected to decrease potency.
The table below presents a summary of the 5-HT2A receptor binding affinities for key members of the DOx family. It is important to note that specific binding data for Methyl-DOB is not widely available in the scientific literature.
| Compound | R-Group at 4-Position | N-Substitution | 5-HT2A Receptor Affinity (Ki, nM) |
|---|---|---|---|
| DOM | -CH₃ | -H | 63 |
| DOB | -Br | -H | 0.79 - 22 |
| DOI | -I | -H | 0.4 - 1.0 |
| Methyl-DOB | -Br | -CH₃ | Not Reported |
The data clearly illustrates the potent nature of the primary amine DOx compounds, with DOB and DOI exhibiting sub-nanomolar to low nanomolar affinities for the 5-HT2A receptor. The general trend for 4-substituents in this series shows that small, lipophilic groups enhance potency. While a direct quantitative comparison is not possible, the qualitative evidence strongly suggests that Methyl-DOB would exhibit a significantly higher Ki value (lower affinity) than DOB.
Quantitative Structure-Activity Relationship (QSAR) Studies Applied to Methyl-DOB and Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to model the relationship between the chemical structures of compounds and their biological activities. longdom.org For the phenethylamine (B48288) class of compounds, QSAR models have been developed to predict 5-HT2A receptor affinity and to identify key molecular descriptors that influence binding. nih.gov
While no specific QSAR studies focusing exclusively on Methyl-DOB have been identified, broader QSAR analyses of phenethylamine and amphetamine derivatives have highlighted the importance of several physicochemical properties for 5-HT2A receptor binding. These often include:
Molecular Lipophilicity (logP): Generally, an optimal level of lipophilicity is required for receptor binding and for crossing the blood-brain barrier.
Electronic Parameters: The electronic nature of the substituents on the phenyl ring, such as their Hammett constants, can influence binding affinity.
Steric Descriptors: Molecular size and shape, as described by parameters like molar refractivity or steric hindrance, are critical, particularly concerning substitutions on the amine and the phenyl ring.
A QSAR model for a series of phenethylamines could potentially predict the reduced affinity of Methyl-DOB by quantifying the negative impact of the steric bulk introduced by the N-methyl group. Such models would likely show that while the 2,5-dimethoxy and 4-bromo substituents contribute positively to the binding affinity, the N-methylation introduces a significant negative term in the predictive equation, consistent with the qualitative SAR observations. youtube.com
Behavioral Pharmacology in Preclinical Animal Models
Serotonergic Receptor-Mediated Behaviors (e.g., Head-Twitch Response)
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation, a key mechanism for the action of many hallucinogenic phenethylamines. Compounds such as DOB and DOM are known to induce the head-twitch response in rodents. However, there are no available scientific studies that have specifically investigated or reported on the induction of the head-twitch response by Methyl-DOB in any preclinical animal model. The N-methylation of DOB to form Methyl-DOB may potentially reduce its potency at the 5-HT2A receptor due to steric hindrance, but this has not been confirmed through behavioral assays like the HTR.
Locomotor Activity and Exploratory Behavior Studies
Studies assessing the impact of a compound on locomotor activity and exploratory behavior are fundamental in preclinical psychopharmacology. These tests can reveal stimulant, depressant, or more complex effects on behavior. For many phenethylamines and amphetamines, dose-dependent changes in locomotor activity are well-documented. For instance, DOM has been shown to increase locomotor activity at lower doses and cause biphasic changes at higher doses in rats. There is currently no published data from studies specifically examining the effects of Methyl-DOB on locomotor activity or exploratory behavior in rodent models.
Drug Discrimination Paradigms with Methyl-DOB Stimulus Control
Drug discrimination paradigms are a valuable tool for characterizing the subjective effects of psychoactive compounds in animals. In these studies, animals are trained to recognize the interoceptive cues of a specific drug. While many serotonergic hallucinogens, including DOB and DOM, have been used as training drugs in such paradigms, there are no reports in the scientific literature of drug discrimination studies where Methyl-DOB has been used as the training drug to establish stimulus control.
Advanced Animal Model Applications in Neuropsychopharmacology Research
Advanced animal models in neuropsychopharmacology are utilized to investigate the therapeutic potential or neurobiological effects of compounds in the context of specific psychiatric or neurological disorders. Given the foundational gap in the understanding of Methyl-DOB's basic behavioral pharmacology, it has not been utilized in more advanced animal model applications within neuropsychopharmacology research.
Analytical Methodologies for Research Sample Analysis
Chromatographic Techniques for Methyl-DOB Identification and Quantification in Research Samples
Chromatographic methods are fundamental for separating Methyl-DOB from complex matrices. When coupled with mass spectrometry, these techniques provide powerful tools for both qualitative identification and quantitative measurement.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds like Methyl-DOB. emerypharma.com Due to its high sensitivity and specificity, GC-MS is indispensable in clinical and forensic toxicology for identifying and quantifying substances. researchgate.net The process involves separating components of a mixture in the gas phase, followed by detection and analysis by a mass spectrometer. youtube.com
In the context of phenethylamine (B48288) derivatives, GC-MS methods are routinely used for both qualitative and quantitative assessments. umich.edu For compounds like Methyl-DOB, analysis can be performed on the underivatized free base or after derivatization to improve chromatographic properties. umich.edu Studies on the closely related compound DOB and its N-methyl analog (Methyl-DOB) have utilized GC-MS to analyze metabolites in rat urine. researchgate.net This typically involves an extraction step, followed by analysis that allows for the detection of the parent compound and its metabolic products. researchgate.net The mass spectrometer fragments the analyte molecules into characteristic ions, creating a unique mass spectrum that serves as a "fingerprint" for identification. youtube.comnist.gov This spectrum can be compared against reference libraries for confirmation. emerypharma.com
Table 1: GC-MS Parameters for Analysis of Related Phenethylamines
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | 3% OV-17 or similar | Separates analytes based on boiling point and polarity. mdma.ch |
| Oven Temperature | Programmed ramp (e.g., 100°C to 280°C) | Ensures elution and separation of compounds with different volatilities. |
| Carrier Gas | Helium | Transports the sample through the column. |
| Ionization Mode | Electron Ionization (EI) | Fragments the analyte to produce a characteristic mass spectrum. emerypharma.com |
| Detector | Quadrupole Mass Analyzer | Separates ions based on their mass-to-charge ratio. youtube.com |
| Data Acquisition | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides a complete spectrum for identification; SIM offers higher sensitivity for quantification. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an increasingly vital tool for the analysis of designer drugs, including phenethylamines. mdpi.comnih.gov This technique is particularly advantageous for compounds that are not easily volatilized or are thermally labile. It offers high sensitivity and selectivity, making it superior to many conventional detection methods. nih.gov
The methodology involves separating the analyte using liquid chromatography, followed by ionization and analysis via tandem mass spectrometry. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is one approach that can be used to separate methylated metabolites. nih.gov The mass spectrometer, often a triple quadrupole, allows for Multiple Reaction Monitoring (MRM), a highly selective and sensitive mode of analysis. mdpi.comstanford.edu In MRM, a specific precursor ion of the target analyte is selected and fragmented, and then a specific product ion is monitored. This process significantly reduces background noise and enhances detection limits. mdpi.com LC-MS/MS methods have been successfully developed for the simultaneous screening of numerous new psychoactive substances in blood, with limits of quantification often in the low nanogram per milliliter (ng/mL) range. mdpi.com
Table 2: Example LC-MS/MS Parameters for Screening of Psychoactive Substances
| Parameter | Typical Setting | Purpose |
|---|---|---|
| LC Column | C18 (Reversed-Phase) | Separates compounds based on hydrophobicity. mdpi.com |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid | Elutes analytes from the column. |
| Ion Source | Electrospray Ionization (ESI), positive mode | Ionizes the analyte molecules for mass analysis. mdpi.com |
| MS Analyzer | Triple Quadrupole | Allows for selective MRM transitions. stanford.edu |
| Acquisition Mode | Dynamic Multiple Reaction Monitoring (dMRM) | Monitors specific precursor-product ion transitions for each analyte as it elutes, maximizing sensitivity and throughput. mdpi.com |
| Collision Gas | Nitrogen or Argon | Induces fragmentation of the precursor ion in the collision cell. nih.gov |
Sample Preparation and Extraction Procedures for Biological Matrices in Preclinical Studies
Effective sample preparation is a critical first step in the analysis of Methyl-DOB from complex biological matrices like blood, urine, or tissue. nih.gov The primary goals are to isolate the analyte from interfering endogenous components (e.g., proteins, lipids, salts), eliminate matrix effects, and concentrate the sample to a level suitable for detection. slideshare.netrdd.edu.iq
Commonly used extraction techniques include:
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to a plasma or blood sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. nih.gov
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). nih.gov The pH of the aqueous phase can be adjusted to optimize the extraction of basic compounds like Methyl-DOB into the organic layer. This technique has been used for the analysis of DOB and its N-methyl analog in urine. researchgate.net
Solid-Phase Extraction (SPE): SPE uses a solid sorbent material packed in a cartridge or well plate to adsorb the analyte from the liquid sample. nih.gov Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. SPE can offer cleaner extracts and higher concentration factors compared to LLE. nih.gov
The choice of method depends on the biological matrix, the physicochemical properties of the analyte, the required sensitivity, and the analytical technique being used. slideshare.net
Spectroscopic Methods in Structural Elucidation for Research Applications
Spectroscopy is a powerful tool for determining the molecular structure of compounds like Methyl-DOB. jchps.com By integrating information from various spectroscopic techniques, researchers can confirm the identity and structure of a synthesized compound. egyankosh.ac.in
Mass Spectrometry (MS): As part of GC-MS or LC-MS analysis, MS provides the molecular weight of the compound from the molecular ion peak and structural information from its fragmentation pattern. egyankosh.ac.in The presence of a bromine atom in Methyl-DOB would result in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity), which is a key identifier.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for elucidating the complete structure of a molecule. jchps.com ¹H-NMR provides information about the number and electronic environment of hydrogen atoms, while ¹³C-NMR provides similar information for carbon atoms. youtube.com By analyzing chemical shifts, splitting patterns, and integration values, the precise arrangement of atoms and functional groups within the Methyl-DOB molecule can be determined.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. funaab.edu.ng The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum will show characteristic absorption bands for the amine, ether, and aromatic ring functionalities within Methyl-DOB.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum indicates the presence of chromophores (light-absorbing functional groups) in a molecule, particularly conjugated systems like the substituted benzene (B151609) ring in Methyl-DOB. egyankosh.ac.in
Development and Validation of Methyl-DOB Reference Standards for Research Use
The availability of high-purity, well-characterized reference standards is fundamental for the validation of any analytical method. nih.gov A reference standard is a highly purified compound against which research samples are compared for identification and quantification.
The development and validation process for a Methyl-DOB reference standard involves:
Synthesis and Purification: The compound is synthesized and then purified using techniques like recrystallization or preparative chromatography to achieve the highest possible purity.
Structural Confirmation: The identity and structure of the purified compound are unequivocally confirmed using a combination of spectroscopic methods as described above (NMR, MS, IR). nih.gov
Purity Assessment: The purity of the reference standard is determined using high-resolution analytical techniques, such as HPLC with a universal detector or quantitative NMR (qNMR).
Characterization and Certification: A Certificate of Analysis (CoA) is generated, which documents the compound's identity, purity, and other relevant physicochemical properties. It also includes information on proper storage conditions and stability. nih.gov
Stability Studies: The short-term and long-term stability of the reference material under specified storage conditions are evaluated to establish an expiry date and ensure its integrity over time. nih.gov
For niche research compounds like Methyl-DOB, certified reference materials may not be readily available from major standards providers. researchgate.net Therefore, research laboratories often need to synthesize, purify, and thoroughly characterize their own reference standards in-house to ensure the accuracy and reliability of their analytical data. nih.gov
Q & A
Q. What methodologies resolve contradictions in Methyl-DOB's receptor selectivity profiles?
- Methodological Answer :
- Comparative Binding Assays : Use uniform conditions (e.g., buffer pH, temperature) across studies to minimize variability. Report Ki values with 95% confidence intervals .
- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and compare with mutagenesis data .
- Data Reconciliation : Apply consensus scoring (e.g., Enrichment Factor analysis) to rank conflicting results by methodological rigor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
